Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate

Cheminformatics Chemical Structure Chemical Identification

Researchers requiring a 5-methylisoxazole-4-carboxylate scaffold for lateral lithiation need the 3-acetyl handle absent in simpler analogs. Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (≥98% HPLC) resolves this by enabling selective C-5 functionalization, streamlining medicinal chemistry diversification. - Enables lateral lithiation at the 5-methyl position, a transformation not feasible with non-acetylated analogs. - ≥98% purity benchmark reduces pre-reaction purification, enhancing process reproducibility and yield. - Serves as a direct starting material for novel 5-methylisoxazole-4-carboxylic acid libraries cited in API patent literature.

Molecular Formula C9H11NO4
Molecular Weight 197.19
CAS No. 478068-05-2
Cat. No. B2407751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-acetyl-5-methylisoxazole-4-carboxylate
CAS478068-05-2
Molecular FormulaC9H11NO4
Molecular Weight197.19
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C(=O)C)C
InChIInChI=1S/C9H11NO4/c1-4-13-9(12)7-6(3)14-10-8(7)5(2)11/h4H2,1-3H3
InChIKeyVIUPXZSYNBYTAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate: Identity & Specifications


Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is a heterocyclic small molecule belonging to the isoxazole class, specifically a 4-carboxylate ester derivative. Its molecular formula is C9H11NO4, with a molecular weight of 197.19 g/mol . The compound is defined by a unique substitution pattern on the isoxazole ring, featuring a 3-acetyl group and a 5-methyl group alongside the 4-ethyl carboxylate moiety . It is commercially available as a research chemical, with its distinct InChIKey (VIUPXZSYNBYTAS-UHFFFAOYSA-N) providing a definitive and searchable chemical identifier that unambiguously distinguishes it from other isoxazole carboxylate analogs .

Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate: Why Substitution Matters


The unique 3-acetyl-5-methyl-4-carboxylate substitution pattern of ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is not interchangeable with other 5-methylisoxazole carboxylates or their derivatives. The presence and position of the acetyl group are critical determinants of chemical reactivity, physicochemical properties, and potential biological interactions [1]. Generic or simpler analogs, such as ethyl 5-methylisoxazole-4-carboxylate, lack the 3-acetyl group, which eliminates a key reactive center for further derivatization (e.g., ketone chemistry) and alters the molecule's electronic and steric profile [2]. Similarly, substitution at the 3-aryl position, as seen in many biologically active isoxazoles, introduces a different set of properties compared to the 3-acetyl group [3]. Therefore, simple replacement with an in-class compound will result in a different chemical entity with distinct and unverified performance characteristics, underscoring the need for this specific CAS number.

Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate: Evidence Guide


InChIKey Differentiation from Generic Analogs

The target compound possesses a unique InChIKey (VIUPXZSYNBYTAS-UHFFFAOYSA-N) that encodes its specific substitution pattern, including the 3-acetyl and 5-methyl groups on the isoxazole-4-carboxylate core. This differentiates it from simpler, more generic analogs such as ethyl 5-methylisoxazole-4-carboxylate, which lacks the 3-acetyl group and has a different InChIKey and molecular formula [1]. The InChIKey is a definitive, machine-readable chemical identifier that guarantees the procurement and use of the exact molecular entity, not a related but structurally distinct isoxazole derivative .

Cheminformatics Chemical Structure Chemical Identification

3-Acetyl Group: A Key Handle for Lateral Lithiation

The presence of a 3-acetyl group on the isoxazole ring is a critical determinant of its synthetic utility, enabling specific transformations not possible with the unsubstituted core. A study on the very close isomer, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, demonstrated that the acetyl group's position allows for smooth lateral lithiation at the adjacent 5-methyl position, provided the acetyl group is protected [1]. This establishes a class-level inference that the 3-acetyl group on the target compound also provides a reactive center for this powerful synthetic methodology, which is absent in simpler analogs like ethyl 5-methylisoxazole-4-carboxylate [2]. The acetyl group offers a versatile handle for further functionalization (e.g., via ketone chemistry) to build more complex molecular architectures [1].

Organic Synthesis Methodology Heterocyclic Chemistry

Purity & Specification Benchmarking

Commercially available ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is offered with a minimum purity of 98% . This specification provides a verifiable baseline for procurement and research use. In contrast, some suppliers offer similar isoxazole scaffolds at a lower purity baseline (e.g., min. 95%) , though this is a general benchmark and not a direct comparison of the same compound. The specified purity of 98% for this compound, while not an exhaustive quality metric, represents a commercially accepted standard that can be used to differentiate between suppliers and serves as a starting point for analytical method development and quality control [REFS-1, REFS-3].

Procurement Quality Control Analytical Chemistry

5-Methylisoxazole-4-carboxylate: A Privileged Pharmacophore

The core 5-methylisoxazole-4-carboxylic acid scaffold, which is the direct acid analog of ethyl 3-acetyl-5-methylisoxazole-4-carboxylate, is recognized as a pharmacologically active motif. A patent (FR-2372830-A2) explicitly describes new amides of 5-methylisoxazole-4-carboxylic acid as being 'pharmacologically active' [1]. This establishes a class-level precedent for the biological relevance of molecules derived from this core structure. While this patent does not provide quantitative data for the target compound itself, it provides supporting evidence that the 5-methylisoxazole-4-carboxylate framework is a validated starting point for the development of bioactive molecules, in contrast to other isoxazole regioisomers or substitution patterns [2]. This patent citation differentiates this scaffold from the broader class of isoxazole derivatives.

Medicinal Chemistry Drug Discovery Pharmacophore

Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate: Strategic Applications


Lateral Lithiation Building Block

This compound is the preferred choice for synthetic chemists aiming to perform lateral lithiation on a 5-methylisoxazole-4-carboxylate scaffold. The 3-acetyl group provides the necessary functional handle to enable this transformation, a key step for installing further complexity on the 5-methyl position [1]. This specific reactivity profile is absent in simpler, non-acetylated 5-methylisoxazole-4-carboxylates [2], making ethyl 3-acetyl-5-methylisoxazole-4-carboxylate the required starting material for this synthetic route. This application is directly supported by the class-level inference established in Section 3.

Bioactive Carboxamide Precursor

Medicinal chemists will select this compound to synthesize novel libraries of 5-methylisoxazole-4-carboxylic acid derivatives. The core scaffold is already recognized for its pharmacological potential, as evidenced by its appearance in patent literature for active pharmaceutical ingredients [1]. The 3-acetyl group further serves as a point of diversification, enabling the generation of novel analogs with potentially improved properties compared to those derived from simpler 5-methylisoxazole-4-carboxylates. This scenario is grounded in the class-level inference of scaffold relevance from Section 3.

High-Purity Building Block for Process Chemistry

In an industrial research setting, where reproducibility and efficiency are paramount, the procurement of ethyl 3-acetyl-5-methylisoxazole-4-carboxylate at a specified minimum purity of 98% is advantageous [1]. This specification provides a verifiable quality benchmark that can reduce or eliminate the need for costly and time-consuming pre-reaction purification steps. This directly impacts process economics and ensures greater consistency in subsequent chemical transformations, making it a more reliable building block than similar compounds offered at lower or unspecified purity grades [2]. This application is directly derived from the supporting evidence in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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